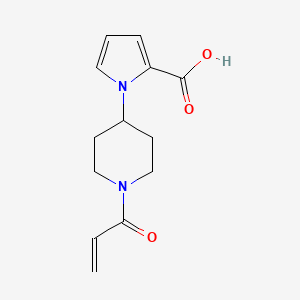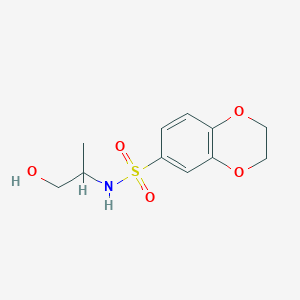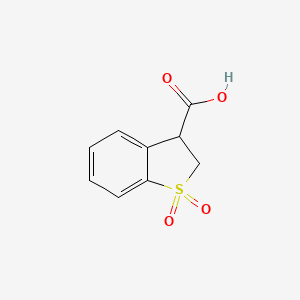![molecular formula C15H27N3O3 B7556336 2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid, commonly known as CHMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CHMA belongs to the class of piperazine derivatives and has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects. In
Mécanisme D'action
The exact mechanism of action of CHMA is not fully understood. However, it has been suggested that CHMA may act as a GABA-A receptor agonist, which could explain its anxiolytic and anticonvulsant effects. CHMA has also been shown to inhibit the activity of voltage-gated sodium channels, which could contribute to its analgesic effects.
Biochemical and Physiological Effects:
CHMA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which could contribute to its anxiolytic and anticonvulsant effects. CHMA has also been shown to inhibit the activity of voltage-gated sodium channels, which could contribute to its analgesic effects. In addition, CHMA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CHMA is that it has been extensively studied for its potential therapeutic applications. This means that there is a large body of literature available on the compound, which can be useful for researchers. However, one limitation of CHMA is that it has not been extensively studied in humans. This means that there is limited information available on the safety and efficacy of CHMA in humans.
Orientations Futures
There are several future directions for research on CHMA. One direction is to further explore the mechanism of action of CHMA. This could help to identify new therapeutic applications for the compound. Another direction is to study the safety and efficacy of CHMA in humans. This could help to determine whether CHMA has potential as a therapeutic agent for a range of neurological and psychiatric disorders. Finally, there is a need to optimize the synthesis method for CHMA to improve the yield and purity of the compound. This could make it more accessible for researchers and potentially lead to the development of new drugs based on CHMA.
Méthodes De Synthèse
The synthesis of CHMA involves the reaction of cyclohexylamine with ethyl 2-bromoacetate to form ethyl 2-(cyclohexylamino)-2-oxoacetate, which is then reacted with piperazine to form CHMA. The yield of CHMA can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
CHMA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects in animal models. CHMA has also been studied for its potential use in the treatment of depression, anxiety, and pain. In addition, CHMA has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
Propriétés
IUPAC Name |
2-[4-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-16(13-5-3-2-4-6-13)14(19)11-17-7-9-18(10-8-17)12-15(20)21/h13H,2-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDJCFUZYUCBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2CCN(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![2-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556265.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)
![2-(3-Amino-9-azabicyclo[3.3.1]nonan-9-yl)acetamide](/img/structure/B7556283.png)

![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)


![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)

